bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate is a complex organophosphorus compound It features a phosphonate group bonded to a morpholinopropyl moiety and two isopropyl-methylcyclohexyl groups
Vorbereitungsmethoden
The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate involves multiple steps. One common synthetic route includes the reaction of a phosphonate precursor with a morpholinopropyl derivative under controlled conditions. The reaction typically requires a base such as potassium hydroxide or cesium carbonate to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phosphonate derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonate products.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the morpholinopropyl moiety can interact with biological molecules, potentially influencing enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate include other organophosphorus compounds such as:
Phosphoramidates: These compounds also contain a phosphorus-nitrogen bond and are used in various applications, including as flame retardants and plasticizers.
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate stands out due to its unique combination of structural features, making it a versatile compound with diverse applications.
Eigenschaften
Molekularformel |
C27H52NO5P |
---|---|
Molekulargewicht |
501.7 g/mol |
IUPAC-Name |
(2S)-1-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C27H52NO5P/c1-19(2)24-9-7-21(5)15-26(24)32-34(30,18-23(29)17-28-11-13-31-14-12-28)33-27-16-22(6)8-10-25(27)20(3)4/h19-27,29H,7-18H2,1-6H3/t21-,22-,23+,24+,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
PDUVASMJZRPEOU-DXJNZMDBSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CN2CCOCC2)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OP(=O)(CC(CN2CCOCC2)O)OC3CC(CCC3C(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.